molecular formula C13H16O3 B14194966 1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one CAS No. 850312-50-4

1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one

Cat. No.: B14194966
CAS No.: 850312-50-4
M. Wt: 220.26 g/mol
InChI Key: JXAIRCQPQSEYNW-UHFFFAOYSA-N
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Description

1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one is an aromatic ketone with the molecular formula C13H16O2 This compound is characterized by the presence of a hydroxy group, a methylbutenyl group, and an ethanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 3-methylbut-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Properties

CAS No.

850312-50-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-[4-(1-hydroxy-2-methylbut-3-en-2-yl)oxyphenyl]ethanone

InChI

InChI=1S/C13H16O3/c1-4-13(3,9-14)16-12-7-5-11(6-8-12)10(2)15/h4-8,14H,1,9H2,2-3H3

InChI Key

JXAIRCQPQSEYNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C)(CO)C=C

Origin of Product

United States

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